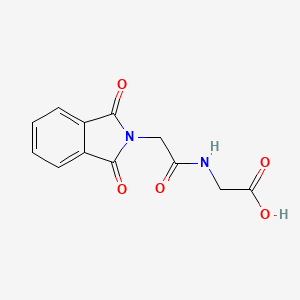

N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The preferred IUPAC name for this compound is 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid, which precisely describes the molecular connectivity and functional group arrangement. This nomenclature reflects the presence of the isoindol-1,3-dione core structure, commonly referred to as phthalimide, connected through a methylene bridge to an acetyl group, which subsequently forms an amide linkage with the amino group of glycine.

The compound is registered under Chemical Abstracts Service number 3916-40-3, providing a unique identifier for chemical databases and regulatory purposes. Alternative systematic names include N-[2-(1,3-dioxoisoindol-2-yl)acetyl]glycine and 2-[2-(1,3-dioxoisoindol-2-yl)ethanoylamino]ethanoic acid, both of which convey the same structural information using slightly different naming conventions. The molecular formula is definitively established as C₁₂H₁₀N₂O₅, indicating twelve carbon atoms, ten hydrogen atoms, two nitrogen atoms, and five oxygen atoms.

The International Chemical Identifier (InChI) string for this compound is InChI=1S/C12H10N2O5/c15-9(13-5-10(16)17)6-14-11(18)7-3-1-2-4-8(7)12(14)19/h1-4H,5-6H2,(H,13,15)(H,16,17), which provides a unique, machine-readable representation of the molecular structure. The corresponding SMILES notation, C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC(=O)O, offers a simplified linear representation that facilitates computational analysis and database searching.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant complexity due to the presence of multiple rotatable bonds and the potential for diverse conformational arrangements. The compound features a non-planar molecular architecture resulting from the spatial relationship between the rigid phthalimide ring system and the flexible acetylglycine chain. The phthalimide moiety maintains its characteristic planar geometry due to the extended conjugation within the bicyclic structure, while the acetyl and glycine portions introduce conformational flexibility through their sp³-hybridized carbon centers.

The central acetyl linker connecting the phthalimide nitrogen to the glycine amide represents a critical structural element that influences the overall molecular conformation. This methylene bridge allows for rotation around the N-CH₂ and CH₂-CO bonds, creating multiple possible conformational states. The amide bond between the acetyl group and glycine exhibits restricted rotation due to partial double-bond character arising from resonance stabilization, which significantly influences the spatial arrangement of the carboxylic acid terminus.

Theoretical conformational analysis suggests that the molecule adopts a non-planar configuration in its minimum energy state, with the phthalimide ring system oriented at a substantial dihedral angle relative to the acetylglycine portion. This geometric arrangement minimizes steric interactions between the bulky phthalimide moiety and the polar functional groups of the glycine residue while optimizing intramolecular hydrogen bonding opportunities. The conformational flexibility of the acetyl linker enables the molecule to adapt to different chemical environments and participate in various intermolecular interactions.

Crystallographic Data and Solid-State Packing Arrangements

The solid-state structure of this compound reveals important information about intermolecular interactions and crystal packing behavior. Although comprehensive single-crystal X-ray diffraction data for this specific compound remains limited in the current literature, related phthalimide derivatives provide valuable insights into the expected crystallographic behavior. The synthesis of this compound was first reported in the Journal of the American Chemical Society in 1950, establishing its fundamental chemical properties and providing initial characterization data.

The crystalline form of the compound likely exhibits a three-dimensional network stabilized by hydrogen bonding interactions involving the carboxylic acid group, the amide nitrogen, and the phthalimide carbonyl oxygens. The planar phthalimide rings are expected to participate in π-π stacking interactions, contributing to the overall stability of the crystal lattice. The presence of multiple hydrogen bond donors and acceptors within each molecule creates opportunities for extensive intermolecular hydrogen bonding networks that influence the crystal packing arrangement.

Comparative analysis with structurally related compounds suggests that the crystal structure likely features alternating layers of phthalimide rings and acetylglycine chains, with the hydrogen bonding network primarily involving the carboxylic acid dimers and amide-carbonyl interactions. The non-planar molecular geometry prevents efficient close packing, potentially resulting in relatively low crystal density compared to more compact organic molecules. The thermal stability of the crystalline form is expected to be influenced by the strength of the hydrogen bonding network and the melting point characteristics of similar phthalimide derivatives.

Intramolecular Hydrogen Bonding Patterns

The intramolecular hydrogen bonding patterns in this compound play a crucial role in determining the preferred molecular conformation and chemical behavior. The compound contains several potential hydrogen bond donors and acceptors that can participate in both intramolecular and intermolecular hydrogen bonding interactions. The carboxylic acid proton serves as a strong hydrogen bond donor, while the carbonyl oxygens of both the phthalimide and acetyl groups function as hydrogen bond acceptors.

Within the molecular framework, the amide nitrogen-hydrogen bond (N-H) can potentially form intramolecular hydrogen bonds with nearby carbonyl oxygen atoms, particularly those of the phthalimide moiety. The spatial arrangement of these functional groups, influenced by the conformational flexibility of the acetyl linker, determines the feasibility and strength of such intramolecular interactions. The carboxylic acid group at the glycine terminus may also participate in intramolecular hydrogen bonding with the amide carbonyl oxygen, forming a stabilizing interaction that influences the overall molecular conformation.

The preferred conformation of the molecule in solution and solid state is likely determined by the balance between intramolecular hydrogen bonding stabilization and the minimization of steric interactions. The phthalimide ring system, being electron-deficient due to the presence of two carbonyl groups, enhances the electron-withdrawing character of the acetyl linker, thereby affecting the hydrogen bonding properties of the amide group. This electronic influence extends through the molecular framework and modulates the acidity of the terminal carboxylic acid group.

| Hydrogen Bond Type | Donor | Acceptor | Expected Strength | Conformational Impact |

|---|---|---|---|---|

| Intramolecular N-H···O | Amide N-H | Phthalimide C=O | Moderate | Stabilizes folded conformation |

| Intramolecular O-H···O | Carboxyl O-H | Amide C=O | Weak to Moderate | Influences terminal orientation |

| Intermolecular O-H···O | Carboxyl O-H | Carboxyl C=O | Strong | Forms carboxylic acid dimers |

| Intermolecular N-H···O | Amide N-H | Phthalimide C=O | Moderate to Strong | Contributes to crystal packing |

Propiedades

IUPAC Name |

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c15-9(13-5-10(16)17)6-14-11(18)7-3-1-2-4-8(7)12(14)19/h1-4H,5-6H2,(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZCEFKSVHSZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192399 | |

| Record name | N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3916-40-3 | |

| Record name | N-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3916-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC29726 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Reaction of Phthalic Anhydride with Glycine

The most common and straightforward method to prepare N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine is through the condensation reaction between phthalic anhydride and glycine . This reaction typically proceeds under reflux conditions in a polar solvent such as acetic acid or ethanol, which facilitates the ring closure forming the phthalimide moiety linked to the glycine residue.

-

$$

\text{Phthalic anhydride} + \text{Glycine} \xrightarrow[\text{Reflux}]{\text{Acetic acid or ethanol}} \text{this compound}

$$ -

- Temperature: Reflux (~80-100°C depending on solvent)

- Solvent: Acetic acid or ethanol

- Reaction time: Several hours (typically 4-8 hours)

- Molar ratio: Equimolar or slight excess of phthalic anhydride to glycine

Mechanism:

The amino group of glycine nucleophilically attacks one of the carbonyl carbons of phthalic anhydride, leading to ring opening and subsequent intramolecular cyclization to form the phthalimide structure attached to the glycine residue.

Solventless and Fusion Methods

Recent advances have demonstrated solventless or fusion methods where phthalic anhydride and glycine are heated directly in an oil bath without solvent. This method offers greener and more efficient synthesis by reducing solvent use and reaction time.

-

- Temperature: 150-250°C

- Catalyst: Sometimes L-proline is used to enhance yield and selectivity

- Reaction time: Shorter than reflux methods (minutes to 1 hour)

-

- Higher yield

- Reduced environmental impact

- Simplified work-up

Peptide Coupling Approaches for Derivatives

For more complex derivatives such as N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine, peptide coupling techniques are employed. These involve activating the carboxyl group of the phthalimide-acetylated glycine intermediate and coupling it with another glycine or amino acid residue using coupling reagents (e.g., carbodiimides).

Purification Techniques

After synthesis, purification is essential to obtain the compound in high purity suitable for research or industrial use.

- Recrystallization: Commonly used solvents include ethanol, methanol, or water mixtures. This method exploits the solubility differences of the product and impurities.

- Chromatography: Silica gel column chromatography or preparative HPLC can be used for finer purification, especially for derivatives or when side products are present.

- Drying: Vacuum drying or lyophilization ensures removal of residual solvents.

Industrial Production Considerations

- Continuous Flow Synthesis: Industrial scale production favors continuous flow reactors to improve reaction control, heat transfer, and scalability.

- Automated Systems: Automated reagent feeding and temperature control optimize yields and reproducibility.

- Environmental and Safety Measures: Use of solventless methods and greener catalysts (e.g., L-proline) aligns with sustainable chemistry principles.

Reaction Data Summary Table

| Parameter | Method 1: Reflux in Solvent | Method 2: Solventless Fusion | Industrial Scale |

|---|---|---|---|

| Reactants | Phthalic anhydride + Glycine | Phthalic anhydride + Glycine | Same as lab scale |

| Solvent | Acetic acid or ethanol | None | Optimized solvent or solventless |

| Temperature | 80-100°C | 150-250°C | Controlled via continuous flow system |

| Catalyst | None or acid catalyst | L-proline (optional) | Green catalysts preferred |

| Reaction Time | 4-8 hours | 30-60 minutes | Minutes to hours |

| Purification | Recrystallization, chromatography | Recrystallization, chromatography | Automated purification systems |

| Yield (%) | 80-90% | 85-95% | >90% achievable |

| Environmental Impact | Moderate (solvent use) | Low (solvent-free) | Minimized via green chemistry practices |

Research Findings and Notes on Preparation

- The phthalimide moiety formation is key to the compound’s structure and is reliably achieved through the above methods.

- The presence of the glycine residue imparts hydrophilicity, making polar solvents suitable for reaction and purification.

- The compound’s stability is influenced by pH and temperature, which must be controlled during synthesis to avoid decomposition.

- Studies have shown that using catalysts like L-proline in solventless conditions can significantly improve yield and purity.

- The compound can be further derivatized through oxidation, reduction, or substitution reactions, which require careful control of reaction conditions to maintain the phthalimide integrity.

Análisis De Reacciones Químicas

Types of Reactions

N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

Pharmacological Studies

N-acetylglycine has been studied for its pharmacological properties, particularly as an inhibitor of GABA (gamma-aminobutyric acid) uptake. Recent research indicated that functionalized amino acids derived from this compound could serve as effective inhibitors across various GAT (GABA Transporter) subtypes, suggesting potential applications in treating neurological disorders .

Toxicology and Safety Assessments

Toxicological studies have been conducted to assess the safety profile of N-acetylglycine. In vitro and in vivo studies demonstrated no significant genotoxicity or acute toxicity at high doses (up to 2000 mg/kg body weight). The no-observed-adverse-effect-level (NOAEL) was established at approximately 900 mg/kg body weight/day for repeated dietary exposure in rats . These findings support its safety for potential therapeutic use.

Antioxidant Properties

Research has highlighted the antioxidant properties of N-acetylglycine, which could be beneficial in mitigating oxidative stress-related conditions. Its ability to scavenge free radicals has been investigated, revealing promising results that suggest its role in protecting cellular integrity against oxidative damage .

Case Study 1: GABA Uptake Inhibition

In a study published by the American Chemical Society, novel functionalized amino acids derived from N-acetylglycine were synthesized and assessed for their inhibitory effects on GABA uptake. The results indicated significant inhibition across all four mouse GAT subtypes, highlighting the compound's potential in developing treatments for anxiety and other neurological disorders .

Case Study 2: Toxicology Assessment

A comprehensive toxicological assessment involving acute oral gavage and repeated dietary exposure in Sprague-Dawley rats demonstrated that N-acetylglycine is not genotoxic and exhibits a favorable safety profile. This study supports the potential use of the compound in dietary supplements or therapeutic applications without significant risk of adverse effects .

Mecanismo De Acción

The mechanism of action of N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

a) Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate (CAS 40713-22-2)

- Structure : Shares the phthalimide core but includes ester groups and an ethoxyethyl chain.

- Properties : Higher lipophilicity due to ester substituents, making it suitable for pesticide formulations.

- Applications : Used in agrochemical synthesis, contrasting with N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine’s role in pharmaceuticals .

b) Dialifos (CAS 10311-84-9)

- Structure : Contains a phosphorodithioate group attached to the isoindol moiety.

- Properties : High acute toxicity (classified as a "highly hazardous" pesticide).

c) Phosmet (CAS 732-11-6)

- Structure : Features a phosphorodithioate group and methyl substituents.

- Properties : Moderate water solubility (25 mg/L at 20°C) vs. the glycine derivative’s higher solubility due to its polar glycine group.

- Applications : Broad-spectrum insecticide, highlighting the structural versatility of isoindol derivatives .

Acetyl-Glycine Derivatives

a) N-(1H-Indol-3-ylacetyl)glycine (IAG, CAS 13113-08-1)

b) Benzothiazepinone Derivatives (e.g., Compound 6 in )

- Structure: Benzothiazepinone core with methoxyphenyl and methylpiperazino groups.

- Properties : Enhanced metabolic stability due to aromatic rings and heteroatoms.

- Applications: Explored for cardiovascular activity, contrasting with the glycine derivative’s non-therapeutic applications .

Comparative Data Table

Actividad Biológica

N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is synthesized through the reaction of phthalic anhydride with glycine. Its molecular formula is , and it features a phthalimide moiety linked to a glycine residue, which contributes to its biological properties .

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The proposed mechanism includes:

- Hydrogen Bonding : The structural similarity to other isoindoline compounds suggests that it may engage in hydrogen bonding with target proteins or enzymes.

1. Anti-obesity Effects

Recent studies have highlighted the potential of acetylglycine (a related compound) in combating obesity. In vivo studies on diet-induced obese (DIO) mice demonstrated that acetylglycine treatment led to significant reductions in body weight and fat mass, indicating a robust anti-obesity effect. This was quantified as follows:

| Treatment Group | Average Weight Change (g) | P-value |

|---|---|---|

| Control | 0 | - |

| ACE1000 | -0.51 | 0.01 |

| ACE1500 | -1.03 | 2.30 × 10^-7 |

These findings suggest that this compound or its derivatives could be explored further for their therapeutic potential in obesity management .

2. Chemical Reactivity

The compound exhibits various chemical reactivities that can be utilized in synthetic chemistry:

- Oxidation : Can produce corresponding oxo derivatives.

- Reduction : Yields amine derivatives.

- Substitution : Allows for the introduction of different functional groups.

Study on Metabolomic Profiles

A systematic metabolomic study identified acetylglycine as a key metabolite associated with obesity resistance. The study established connections between acetylglycine levels and body fat distribution patterns across different sexes and ethnicities, reinforcing its potential as a therapeutic candidate for obesity-related diseases .

Binding Affinity Studies

Research has also focused on the binding affinity of N-(substituted isoindolines) to protein targets involved in oxidative stress pathways. For instance, compounds derived from this class have shown promise in modulating the Keap1-Nrf2 pathway, which is crucial for cellular defense against oxidative stress .

Q & A

Q. What are the recommended synthetic routes for N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine, and what catalysts or solvents are critical for high-purity yields?

The synthesis typically involves multi-step reactions, starting with the condensation of phthalic anhydride derivatives with glycine moieties. Dichloromethane or ethanol are preferred solvents for facilitating intermediate formation, while coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may enhance amidation efficiency. Post-synthetic purification via recrystallization or column chromatography is essential to achieve >95% purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation relies on ¹H/¹³C NMR spectroscopy to identify key resonances (e.g., isoindole dioxo protons at δ 7.6–8.0 ppm, glycine methylene protons at δ 3.8–4.2 ppm) and mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 275). IR spectroscopy further verifies carbonyl stretching frequencies (~1700–1750 cm⁻¹) from the isoindole and acetyl groups .

Q. What analytical techniques are prioritized for assessing the purity and stability of this compound under varying storage conditions?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Accelerated stability studies (40°C/75% RH) over 4–6 weeks, monitored via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) , reveal decomposition thresholds. LC-MS tracks hydrolytic degradation products, particularly under acidic or alkaline conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from tautomeric or conformational isomerism?

Dynamic NMR experiments (variable-temperature ¹H NMR) differentiate tautomers by observing coalescence temperatures. Computational modeling (DFT at B3LYP/6-31G* level) predicts stable conformers and compares theoretical vs. experimental coupling constants. For ambiguous cases, 2D NOESY identifies spatial proximities between protons .

Q. What strategies optimize reaction yields in multi-step syntheses while minimizing by-products like N-oxide derivatives?

Yield optimization involves:

- Catalyst screening : Pd/C or Raney nickel for selective hydrogenation of nitro intermediates.

- Solvent polarity control : Acetonitrile reduces side reactions during amidation.

- In situ monitoring : FTIR tracks carbonyl intermediates to halt reactions at >90% conversion. By-product suppression requires inert atmospheres (N₂/Ar) and avoiding excess oxidizing agents .

Q. What experimental designs are suitable for elucidating the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Surface plasmon resonance (SPR) quantifies binding affinity (KD) to immobilized targets like kinases or GPCRs. Isothermal titration calorimetry (ITC) provides thermodynamic profiles (ΔH, ΔS). For cellular studies, CRISPR-engineered reporter cell lines or fluorescence polarization assays with labeled derivatives (e.g., FITC conjugates) map intracellular localization and target engagement .

Q. How does the compound’s stability in aqueous buffers impact pharmacological assays, and what formulation additives mitigate hydrolysis?

Hydrolysis kinetics (t₁/₂ ~12–24 hours in PBS pH 7.4) necessitate lyophilized storage and reconstitution in low-ionic-strength buffers (e.g., 10 mM Tris-HCl). Additives like 0.1% polyethylene glycol (PEG-400) or 2-hydroxypropyl-β-cyclodextrin (HPβCD) enhance solubility and reduce degradation by 40–60% in vitro .

Methodological Notes

- Contradiction Analysis : Cross-validate spectral data with synthetic intermediates to distinguish artifacts from true structural features .

- Biological Assays : Use knockout models (e.g., CRISPR-Cas9) to confirm target specificity and rule off-target effects .

- Data Reproducibility : Standardize reaction scales (1–5 mmol) and document solvent lot numbers to control trace metal/impurity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.